molecular formula C21H24N6O2S2 B2541580 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 685860-44-0

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2541580
CAS No.: 685860-44-0
M. Wt: 456.58
InChI Key: LBSHAIUDQASQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Heterocyclic Compounds

Research highlights the importance of heterocycles, including benzothiazole derivatives, in drug design due to their presence in bioactive molecules. Structural modifications of benzothiazole and its incorporation into purine and pyrimidine nucleobases and nucleosides have shown optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The study demonstrates the significance of bioisosteric replacement of aryl substituents with heteroaryl ones, including benzothiazole, to enhance biological activities (T. Ostrowski, 2022).

Pharmacological Potential of Benzothiazole Derivatives

Benzothiazole derivatives have been identified to possess a variety of pharmacological activities, making them significant in the development of therapeutic agents. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant, and anticancer properties. This underscores the versatility of benzothiazole as a core structure for the development of new drugs with potential therapeutic applications (Sumit, Arvind Kumar, & A. Mishra, 2020).

Benzothiazole in Drug Discovery

Recent patent reviews from 2015 to 2020 have shown that benzothiazole is a core structure in many marketed drugs, indicating a growing interest in benzothiazole-based drug development. These studies cover a wide range of pharmacological activities and target diseases, including metabolic diseases, cancer, inflammation, neurodegeneration, viral diseases, bacterial infections, fibrosis, and thrombosis. The review suggests that benzothiazole serves as a building block for developing high therapeutic activity derivatives, particularly focusing on cancer research (C. S. W. Law & K. Y. Yeong, 2022).

Mechanism of Action

The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific mechanism of action and target. For instance, if “STK569059” does indeed act as an inhibitor of DHFR, its action could result in the death of microbial cells or the inhibition of cancer cell proliferation .

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2S2/c1-13-7-9-26(10-8-13)19-23-17-16(18(28)24-20(29)25(17)2)27(19)11-12-30-21-22-14-5-3-4-6-15(14)31-21/h3-6,13H,7-12H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSHAIUDQASQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.